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Compound Name:
ethanolate

Cat. No. B15127499

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosravuconazole L-lysine ethanolate is a novel, water-soluble prodrug of the potent triazole
antifungal agent, Ravuconazole. Developed to enhance the bioavailability of the parent
compound, Fosravuconazole undergoes rapid in vivo conversion to Ravuconazole, which
exerts its antifungal activity by inhibiting the fungal cytochrome P450 enzyme 14a-
demethylase, a critical enzyme in the ergosterol biosynthesis pathway. This guide provides a
detailed technical overview of the synthetic pathway of Fosravuconazole L-lysine ethanolate,
including experimental protocols, quantitative data, and a visual representation of the synthesis
workflow.

Overall Synthesis Strategy

The synthesis of Fosravuconazole L-lysine ethanolate can be conceptually divided into two
major stages:

» Synthesis of the Active Pharmaceutical Ingredient (API), Ravuconazole: This multi-step
synthesis involves the construction of the core triazole structure with the correct
stereochemistry.
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e Prodrug and Salt Formation: Ravuconazole is converted to its phosphonooxymethyl ether
prodrug, Fosravuconazole, which is then purified and salified with L-lysine and ethanol to
yield the final drug substance.

Stage 1: Synthesis of Ravuconazole

The synthesis of Ravuconazole, chemically known as (2R,3R)-3-[4-(4-cyanophenyl)thiazol-2-
yl]-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a complex process that involves
the stereoselective formation of two chiral centers. While various synthetic routes have been
reported, a common approach involves the coupling of key intermediates. A robust plant-scale
preparation has been described by researchers at Bristol-Myers Squibb.[1]

Experimental Protocols - Stage 1 (Representative Steps)

A plausible synthetic route to a key intermediate, (2S,3S)-3-(2,4-difluorophenyl)-3-hydroxy-2-
methyl-4-(1,2,4-triazol-1-yl)butyronitrile, has been described, which serves as a crucial building
block for Ravuconazole. The final steps involve the formation of the thiazole ring.

Step l1a: Thioamide Formation

The chiral nitrile intermediate is converted to the corresponding thioamide. This is achieved by
heating the nitrile with diethyl dithiophosphate in an agueous medium, which provides the
thioamide in excellent yield.

Step 1b: Thiazole Ring Formation

The thioamide is then condensed with 2-bromo-4'-cyanoacetophenone in refluxing ethanol to
form the thiazole ring, completing the core structure of Ravuconazole.[1]
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Stage 2: Prodrug and Salt Formation

The conversion of Ravuconazole to the highly water-soluble Fosravuconazole L-lysine

ethanolate is a critical step to improve its pharmaceutical properties.[1]

Experimental Protocols - Stage 2

Step 2a: O-Alkylation with Di-tert-butyl Chloromethyl Phosphate

Ravuconazole is O-alkylated with di-tert-butyl chloromethyl phosphate to furnish the protected

phosphate ester.[1]
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o Materials:

o Ravuconazole

[¢]

Di-tert-butyl chloromethyl phosphate

[¢]

Sodium hydride (or another suitable base)

[e]

Anhydrous N,N-Dimethylformamide (DMF)

o

Potassium lodide

e Procedure:

o To a solution of Ravuconazole in anhydrous DMF, sodium hydride is added portion-wise at
0 °C under an inert atmosphere.

o The mixture is stirred for a specified time to allow for the formation of the alkoxide.

o Di-tert-butyl chloromethyl phosphate and a catalytic amount of potassium iodide are then
added to the reaction mixture.

o The reaction is stirred at room temperature until completion, as monitored by an
appropriate analytical technique (e.g., TLC or HPLC).

o The reaction is quenched, and the product is extracted and purified.

Step 2b: Deprotection of the Phosphate Ester

The di-tert-butyl protecting groups are removed from the phosphate ester using an acid, such
as trifluoroacetic acid (TFA), followed by a basic workup.[1]

o Materials:

o Protected Fosravuconazole

o Trifluoroacetic acid (TFA)

o Dichloromethane (DCM) or other suitable solvent
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o Aqueous sodium hydroxide solution

e Procedure:
o The di-tert-butyl protected Fosravuconazole is dissolved in a suitable solvent like DCM.
o Trifluoroacetic acid is added, and the reaction is stirred at room temperature.

o Upon completion, the reaction mixture is carefully neutralized with an aqueous sodium
hydroxide solution.

o The aqueous layer containing the deprotected Fosravuconazole is washed with an organic
solvent to remove impurities.

Step 2c¢: Formation of the L-lysine Ethanolate Salt

The free acid of Fosravuconazole is converted to its L-lysine ethanolate salt to improve its
stability and handling properties.

e Materials:

o Fosravuconazole (free acid)

o L-lysine

o Ethanol

o Water or other suitable solvent system
e Procedure:

o Fosravuconazole is dissolved in a suitable solvent system, such as a mixture of ethanol
and water.

o A stoichiometric amount of L-lysine is added to the solution.

o The mixture is stirred, and the salt is allowed to crystallize, often with cooling.
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o The resulting solid, Fosravuconazole L-lysine ethanolate, is collected by filtration,

washed with a suitable solvent (e.g., cold ethanol), and dried under vacuum.
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Synthesis Pathway Visualization

The following diagram illustrates the key transformations in the synthesis of Fosravuconazole

L-lysine ethanolate from Ravuconazole.
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Caption: Synthesis of Fosravuconazole L-lysine ethanolate from Ravuconazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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